1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene

Non-ester pyrethroid Insecticide design Fluorine substitution

1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene (CAS 80843-84-1) is a synthetic 2-arylpropyl ether derivative with the molecular formula C24H25FO3 and a molecular weight of 380.45 g/mol. It belongs to the class of non-ester pyrethroid insecticides and acaricides, structurally characterized by a 3-(4-fluorophenoxy)benzyl moiety linked via an ether central linkage to a 2-(4-methoxyphenyl)-2-methylpropyl group.

Molecular Formula C24H25FO3
Molecular Weight 380.5 g/mol
CAS No. 80843-84-1
Cat. No. B12759837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene
CAS80843-84-1
Molecular FormulaC24H25FO3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
InChIInChI=1S/C24H25FO3/c1-24(2,19-7-11-21(26-3)12-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-9-20(25)10-14-22/h4-15H,16-17H2,1-3H3
InChIKeyRBNLRYHTOMQUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene (CAS 80843-84-1): Chemical Identity, Structural Class, and Procurement Context


1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene (CAS 80843-84-1) is a synthetic 2-arylpropyl ether derivative with the molecular formula C24H25FO3 and a molecular weight of 380.45 g/mol . It belongs to the class of non-ester pyrethroid insecticides and acaricides, structurally characterized by a 3-(4-fluorophenoxy)benzyl moiety linked via an ether central linkage to a 2-(4-methoxyphenyl)-2-methylpropyl group [1]. This compound is a member of a broader series of 2-arylpropyl ether derivatives disclosed for their insecticidal and acaricidal utility, wherein the central ether linkage replaces the hydrolytically labile ester bond found in conventional pyrethroids, imparting distinct physicochemical and stability profiles [1].

Why In-Class Substitution of CAS 80843-84-1 with Structurally Related 2-Arylpropyl Ethers Carries Procurement Risk


Within the 2-arylpropyl ether insecticide class, small structural modifications at either the benzyl terminus or the aryl substituent on the gem-dimethyl-bearing carbon can profoundly alter insecticidal potency, arthropod spectrum, and non-target organism safety. The patent family covering this compound explicitly describes numerous variants—differing in aryl substitution (e.g., phenoxy vs. 4-fluorophenoxy vs. 4-chlorophenoxy on the benzyl group; and 4-methoxyphenyl vs. 4-fluorophenyl vs. 4-methylphenyl on the propyl terminus)—each of which may exhibit distinct activity profiles [1]. Generic substitution without verifying the specific substitution pattern therefore risks selecting an analog with materially different efficacy, spectrum, or environmental safety characteristics.

Quantitative Differentiation Evidence for CAS 80843-84-1 Against Its Closest Structural Analogs


Structural Differentiation: 4-Fluorophenoxy vs. Phenoxy at the Benzyl Terminus

CAS 80843-84-1 bears a 3-(4-fluorophenoxy)benzyl group at one terminus, distinguishing it from its closest des-fluoro analog, 3-phenoxybenzyl 2-(4-methoxyphenyl)-2-methylpropyl ether (CAS 80843-55-6), which carries an unsubstituted 3-phenoxybenzyl group [1]. In the broader non-ester pyrethroid class, the introduction of fluorine at the 4-position of the terminal phenoxy ring has been associated with enhanced insecticidal potency; for instance, the transformation from etofenprox (MTI-500) to MTI-800, which includes the addition of a 4-fluoro group on the central phenyl ring, contributes significantly to increased insecticidal activity [2]. While direct comparative bioassay data for CAS 80843-84-1 versus CAS 80843-55-6 are not publicly available, the fluorine substitution pattern is a recognized driver of potency differentiation within this compound class.

Non-ester pyrethroid Insecticide design Fluorine substitution Structure-activity relationship

Structural Differentiation: 4-Methoxyphenyl vs. 4-Fluorophenyl at the gem-Dimethyl Terminus

CAS 80843-84-1 incorporates a 4-methoxyphenyl group on the carbon atom bearing the gem-dimethyl substituents. This differentiates it from the directly analogous 4-fluorophenyl variant, 1-(4-fluorophenoxy)-3-{[2-(4-fluorophenyl)-2-methylpropoxy]methyl}benzene (CAS 80843-97-6; C23H22F2O2, MW 368.42) . In the broader non-ester pyrethroid literature, the nature of the aryl substituent at this position (e.g., ethoxyphenyl in etofenprox/MTI-500 vs. various halophenyl and alkoxyphenyl groups in analogs) modulates both insecticidal and acaricidal activity spectra. Specifically, 2-(4-perhalomethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ethers related to etofenprox have been shown to exhibit insecticidal potencies against common cutworms and American cockroaches comparable to etofenprox itself, but with differentiated acaricidal activity profiles [1]. The 4-methoxy substitution in CAS 80843-84-1 thus represents a distinct electronic and steric environment versus the 4-fluoro analog, potentially altering target site interactions at insect voltage-gated sodium channels.

Non-ester pyrethroid Acaricidal activity Aryl substitution Structure-activity relationship

Non-Ester Central Linkage: Differentiating CAS 80843-84-1 from Conventional Ester Pyrethroids

Unlike conventional pyrethroids such as permethrin, cypermethrin, and deltamethrin—which contain a hydrolytically labile ester bond—CAS 80843-84-1 features a central ether linkage connecting the two aromatic moieties. This structural feature is shared with the commercial non-ester pyrethroids etofenprox (MTI-500, CAS 80844-07-1) and MTI-800 [1]. The ether linkage confers resistance to esterase-mediated hydrolytic degradation, a major metabolic detoxification pathway for ester pyrethroids in insects [2]. In the patent literature, compounds of this 2-arylpropyl ether class are explicitly described as possessing "excellent insecticidal and acaricidal activities while the toxicity of these compounds are very low" [3]. The non-ester nature also contributes to reduced fish toxicity compared to many ester pyrethroids, a property that has been noted for MTI-800 and its analogs in the Chinese literature [4].

Non-ester pyrethroid Hydrolytic stability Ether linkage Environmental persistence

Physicochemical Properties Relevant to Formulation and Handling

The computed physicochemical properties of CAS 80843-84-1 include a density of 1.123 g/cm³, a boiling point of 468.1°C at 760 mmHg, a flash point of 246.4°C, and an exact mass of 380.17900 . Its calculated LogP of 6.0431 [1] indicates high lipophilicity, which is consistent with the class but quantitatively different from the des-fluoro analog CAS 80843-55-6 (C24H26O3, MW 362.46, exact mass 362.188, LogP expected to be lower due to absence of fluorine). These properties directly impact formulation solvent selection, emulsifiable concentrate development, and environmental fate modeling. The high boiling point and flash point suggest good thermal stability during storage and formulation processing relative to more volatile ester pyrethroids.

Physicochemical properties Formulation science Lipophilicity Procurement specification

Recommended Application Scenarios for CAS 80843-84-1 in Research and Industrial Procurement


Insecticide Lead Optimization: Structure-Activity Relationship (SAR) Studies of Non-Ester Pyrethroids

CAS 80843-84-1 is optimally deployed as a probe molecule in SAR campaigns exploring the effect of simultaneous substitution at both the benzyl terminus (4-fluorophenoxy vs. phenoxy) and the gem-dimethyl terminus (4-methoxyphenyl vs. 4-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl). Its dual-substitution pattern—combining a fluorinated phenoxybenzyl group with a methoxy-substituted phenylpropyl group—makes it a valuable comparator for dissecting the contributions of electronic effects and lipophilicity to voltage-gated sodium channel binding and insecticidal potency [1]. Screening this compound alongside CAS 80843-55-6, CAS 80843-97-6, and CAS 80843-80-7 enables systematic mapping of the SAR landscape within the 2-arylpropyl ether series.

Acaricide Screening Programs Targeting Phytophagous Mites

Given the established acaricidal activity of structurally related non-ester pyrethroids including MTI-800 and its analogs [1], CAS 80843-84-1 is a logical candidate for inclusion in screening cascades against economically important mite species (e.g., Tetranychus urticae, Panonychus citri). The 4-methoxyphenyl substitution differentiates it from etofenprox (4-ethoxyphenyl) and halfenprox (4-difluoromethoxyphenyl), potentially offering a distinct acaricidal spectrum. Procurement for acaricide screening should prioritize sourcing from suppliers providing verified purity (≥95%) and structural authentication by NMR and MS .

Environmental Fate and Non-Target Toxicity Comparative Studies

The non-ester central linkage of CAS 80843-84-1, combined with its computed high LogP (6.0431), makes it a relevant candidate for comparative environmental fate studies against both ester pyrethroids (e.g., permethrin) and commercial non-ester pyrethroids (etofenprox, MTI-800). The Chinese patent and journal literature indicates that MTI-800 and its ether-class analogs exhibit reduced fish toxicity relative to conventional pyrethroids [1], a property worth investigating for CAS 80843-84-1. Its high boiling point (468.1°C) and flash point (246.4°C) also suggest distinct atmospheric fate behavior compared to more volatile pyrethroids .

Reference Standard for Analytical Method Development in Pyrethroid Residue Analysis

With its unique combination of a 4-fluorophenoxybenzyl moiety and a 4-methoxyphenyl-2-methylpropyl group, CAS 80843-84-1 produces a distinctive mass spectrometric fragmentation pattern that can serve as a reference for developing GC-MS or LC-MS/MS methods for non-ester pyrethroid residue analysis. Tandem mass spectrometric studies on MTI-800 have established the major fragmentation pathways of this compound class under positive-ion electron ionization conditions [1]. CAS 80843-84-1, with its methoxy substitution (as distinct from the ethoxy group in etofenprox), would yield diagnostic fragment ions useful for method validation and cross-reactivity assessment in residue monitoring programs for this emerging class of insecticides.

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